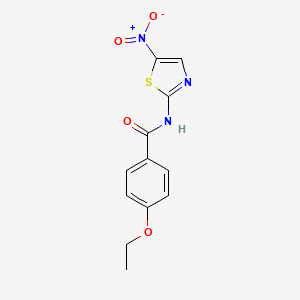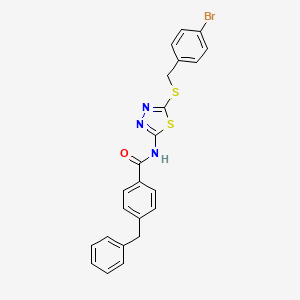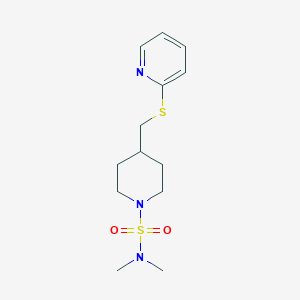
N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazin-3-amine core, which is substituted with a dimethylamino group at the 6-position and a pyrrolidin-3-yl group at the 1-position. The pyrrolidin-3-yl group is further substituted with a pyridin-3-ylsulfonyl group.Scientific Research Applications
Relevance to Aqueous Phase Reactivity
Experiments investigating the aqueous phase reactivity of amines and their corresponding nitrosamines, including structures similar to N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine, have highlighted the NO3 radical reaction rate coefficients. This research emphasizes the potential of nitrosamines as nighttime oxidants in cloud droplets or deliquescent particles, although ozone shows unreactive behavior towards amines and nitrosamines, suggesting aqueous ozone reactions are not significant in atmospheric waters (Weller & Herrmann, 2015).
Heterocyclic Chemistry and Antibacterial Potential
The study on the synthesis of pyrimidine linked pyrazole heterocyclics explores the preparation of compounds through microwave irradiative cyclocondensation, demonstrating the potential of these heterocyclic compounds for insecticidal and antibacterial applications. This research provides insights into the chemical transformations and structural determinations of these compounds, highlighting their significance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
Research on molecular co-crystals of di(halobenzenesulfonyl)amines with oxygen bases like pyridine-N-oxide and dimethyl formamide demonstrates the formation of supramolecular complexes. These complexes, featuring lamellar layers and polar regions of oxygen bases, offer a glimpse into the intricate interactions and potential applications of N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine in designing novel material structures (Hamann et al., 2002).
Ligand-Receptor Interactions
The exploration of pyrrolo and pyrido analogues of cardiotonic agents, including structures akin to N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine, reveals their potential in ligand-receptor interactions through hydrogen-bond formation. This work suggests the importance of such compounds in understanding the molecular basis of cardiotonic activity and receptor engagement (Dionne et al., 1986).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-19(2)14-5-6-15(18-17-14)23-12-7-9-20(11-12)24(21,22)13-4-3-8-16-10-13/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIFPOGZLYOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)



![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)
![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821439.png)
![3-(3-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821440.png)
